

gedatolisib GR metrics analysis cell viability

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Compound Focus: Gedatolisib

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Comparative Performance Data

The table below summarizes the key GR metrics and cell viability data from a study comparing **gedatolisib** with other PAM inhibitors across a panel of 28 breast cancer cell lines [1].

Inhibitor Name	Target	Average GR50 (nM)	Average GR _{Max}	Key Findings
Gedatolisib	Pan-PI3K/mTOR (all Class I PI3K isoforms, mTORC1, mTORC2)	12 nM	-0.68	Most potent and efficacious; strong cytotoxic effect (GR _{Max} < 0) [1]
Alpelisib	PI3K α	2783 nM	-0.10	Modest effect; efficacy linked to PIK3CA mutation status [1]
Capivasertib	AKT	2602 nM	0.00	Primarily cytostatic effect (GR _{Max} ~ 0) [1]
Everolimus	mTORC1	2134 nM	0.33	Least efficacious; net positive GR _{Max} indicates poor growth suppression [1]

Abbreviations: **GR50:** The drug concentration that reduces the cell growth rate by 50%. A lower value indicates greater potency. **GR_{Max}:** The maximum effect of a drug on the growth rate. A value below 0 indicates a cytotoxic effect (cell death), a value of 0 indicates a cytostatic effect (growth arrest without death), and a value above 0 indicates inadequate growth suppression [1].

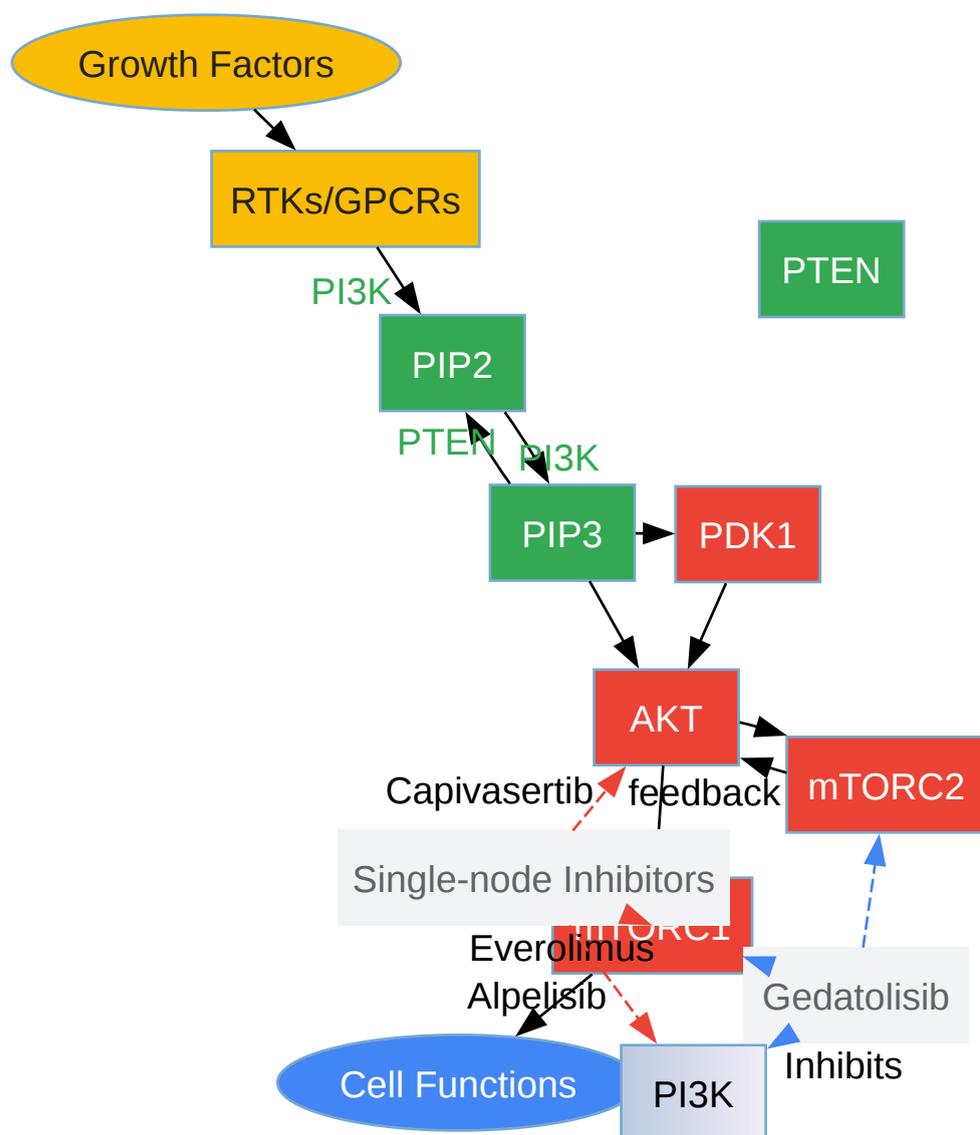
Experimental Protocols and Methodology

To ensure the reproducibility and credibility of the data, here are the detailed methodologies used in the key study [1]:

- **GR Metrics Analysis:** This method was used to quantify the anti-proliferative and cytotoxic effects of the drugs, independent of cell division rates [1]. Cell viability was measured before and after a 72-hour drug treatment across a range of concentrations. The GR values were calculated to distinguish cytostatic effects (GR=0) from cytotoxic effects (GR<0) [1].
- **Cell Viability and Death Assays:** Complementary to GR metrics, classical endpoint cell viability was assessed using a **Real-Time Glo MT (RT-Glo MT) assay** after 72 hours of treatment. Concurrently, cell death was measured by staining with **Sytox green**, a dye that enters cells with compromised membranes, to confirm cytotoxic effects [1].
- **Cell Line Panel:** The study used a panel of 28 breast cancer cell lines with diverse genetic backgrounds, including varying statuses of **PIK3CA, PTEN, ER, and HER2**. This design ensured the findings were relevant across different breast cancer subtypes and PAM pathway alteration statuses [1].

Mechanistic Rationale and Pathway Workflow

Gedatolisib's superior performance is due to its comprehensive inhibition of the PAM pathway, which prevents the adaptive resistance often seen with single-node inhibitors [2] [1]. The following diagram illustrates the pathway and the points of inhibition.



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▲ *PAM Pathway Inhibition Diagram* [2] [1] [3]

The diagram shows that **gedatolisib** simultaneously inhibits multiple nodes, leading to more complete pathway suppression and overcoming feedback loops that can reactivate the pathway with single-node inhibitors [1].

Interpretation Guide for Researchers

- **GR Metrics vs. Traditional IC50:** GR metrics provide a more accurate assessment of drug effect in proliferation assays by accounting for rates of cell division, whereas traditional IC50 values can be

confounded by differential division rates across cell lines [1].

- **Implications for Drug Development:** The data suggests that **potent, multi-node PAM inhibition** is a viable strategy to achieve broader and more durable efficacy across patient populations, including those without common PAM pathway mutations like PIK3CA [1] [4].

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